molecular formula C4H2BrFO2S2 B13568081 5-Bromothiophene-3-sulfonyl fluoride CAS No. 2229182-35-6

5-Bromothiophene-3-sulfonyl fluoride

Cat. No.: B13568081
CAS No.: 2229182-35-6
M. Wt: 245.1 g/mol
InChI Key: ZMDKTUODGJXWMH-UHFFFAOYSA-N
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Description

5-Bromothiophene-3-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a bromine atom at the 5-position and a sulfonyl fluoride group at the 3-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromothiophene-3-sulfonyl fluoride typically involves the bromination of thiophene followed by sulfonylation. One common method is the bromination of thiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production methods for this compound are generally based on scalable versions of the laboratory synthesis routes. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromothiophene-3-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromothiophene-3-sulfonyl fluoride is primarily based on its ability to react with nucleophilic residues in proteins, such as serine, threonine, and cysteine. This reactivity makes it a valuable tool for covalent modification of enzymes and other proteins, allowing researchers to study enzyme activity, protein-protein interactions, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromothiophene-2-sulfonyl fluoride
  • 5-Chlorothiophene-3-sulfonyl fluoride
  • 5-Fluorothiophene-3-sulfonyl fluoride

Uniqueness

5-Bromothiophene-3-sulfonyl fluoride is unique due to the specific positioning of the bromine and sulfonyl fluoride groups on the thiophene ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds. For example, the bromine atom at the 5-position allows for selective substitution reactions, while the sulfonyl fluoride group provides a reactive site for covalent modification of proteins .

Properties

CAS No.

2229182-35-6

Molecular Formula

C4H2BrFO2S2

Molecular Weight

245.1 g/mol

IUPAC Name

5-bromothiophene-3-sulfonyl fluoride

InChI

InChI=1S/C4H2BrFO2S2/c5-4-1-3(2-9-4)10(6,7)8/h1-2H

InChI Key

ZMDKTUODGJXWMH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1S(=O)(=O)F)Br

Origin of Product

United States

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